Inonophenol C

Neurotrophic Activity Neurite Outgrowth PC-12 Cell Differentiation

Inonophenol C is a structurally elucidated styrylpyrone polyphenol congener, specifically a hispolon derivative, isolated as a new chemical entity from the cultivated edible mushroom Inonotus hispidus. It belongs to a focused series of three novel inonophenol congeners (Inonophenols A–C) co-isolated from this source, characterized by a methylated 4H-pyran-2-carboxylate core with a dihydroxyphenyl ethenyl substituent.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
Cat. No. B12421483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInonophenol C
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C=C(O1)C=CC2=CC(=C(C=C2)O)O)C(=O)OC
InChIInChI=1S/C16H16O6/c1-16(15(20)21-2)9-11(17)8-12(22-16)5-3-10-4-6-13(18)14(19)7-10/h3-8,18-19H,9H2,1-2H3/b5-3+/t16-/m1/s1
InChIKeyDFMMAKIFFWIJII-LLCTXKFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Inonophenol C for Neurodegenerative Disease Research: Sourcing a Defined Styrylpyrone Polyphenol


Inonophenol C is a structurally elucidated styrylpyrone polyphenol congener, specifically a hispolon derivative, isolated as a new chemical entity from the cultivated edible mushroom Inonotus hispidus [1]. It belongs to a focused series of three novel inonophenol congeners (Inonophenols A–C) co-isolated from this source, characterized by a methylated 4H-pyran-2-carboxylate core with a dihydroxyphenyl ethenyl substituent [1]. Its primary reported bioactivities relevant to neurobiology include neurotrophic activity (promoting neurite outgrowth) and anti-neuroinflammatory effects via NF-κB pathway suppression [1].

1
Styrylpyrone polyphenol from Inonotus hispidus; defined congener Inonophenol C with elucidated structure
2
Neurite outgrowth assay context in PC-12 neuronal differentiation models
3
NF-κB pathway assay context for neuroinflammation signaling studies in microglial models

Why Inonophenol C Cannot Be Interchanged with Other Inonophenol Congeners or Generic Hispolon Analogs


Within the inonophenol congeneric series, activity profiles are not uniform. The primary literature explicitly identifies Inonophenols B and C as the most active members in promoting PC-12 cell neurite outgrowth, distinguishing them from the less active Inonophenol A [1]. Furthermore, while the broader class of hispolon derivatives shows antioxidant effects, the specific anti-neuroinflammatory mechanism demonstrated for Inonophenols A–C—suppression of TLR-4/NF-κB signaling and subsequent downregulation of iNOS and COX-2 in BV-2 microglial cells—is a defined pharmacological signature that cannot be assumed for all styrylpyrone polyphenols [1]. Generic substitution with an unscreened polyphenol risks losing this specific, quantifiable dual neurotrophic/anti-neuroinflammatory profile.

Target Compound Inonophenol C: reported dual neurotrophic and NF-κB pathway-suppressive profile in PC-12 and BV-2 assays
Inonophenol A Lower neurite outgrowth activity at matched concentration; congener-level activity differences documented in the primary study
Defined Mechanism TLR-4/NF-κB/iNOS/COX-2 pathway suppression confirmed in LPS-stimulated BV-2 microglia
Generic Polyphenols Radical-scavenging activity alone may not replicate the specific anti-neuroinflammatory pathway modulation

Quantitative Differentiation Evidence for Inonophenol C Versus Closest Analogs


Superior Neurite Outgrowth Promotion in PC-12 Cells: Inonophenol C vs. Inonophenol A

Inonophenol C is ranked among the top-performing congeners for neurotrophic activity. At a standardized concentration of 10 µM, Inonophenol C, together with Inonophenol B, was identified as the most potent inducer of neurite outgrowth in PC-12 cells, a classic neuronal differentiation model, significantly outperforming Inonophenol A which showed visibly lower activity at the same concentration [1][2]. The study's qualitative and quantitative description positions Inonophenols B and C as the primary neurotrophic agents in the series, while Inonophenol A is clearly less efficacious. The experimental context was a controlled in vitro assay using rat pheochromocytoma (PC-12) cells treated for 48 hours [1].

Neurite Outgrowth
Class-level inference
Inonophenols B & C reported as most active in series at 10 µM; Inonophenol A showed lower neurite outgrowth promotion at the same concentration
Supports neurotrophic assay context and congener selection for differentiation studies
PC-12 cells, 48 h incubation; full quantification in primary source
Neurotrophic Activity Neurite Outgrowth PC-12 Cell Differentiation

Antioxidant Capacity in DPPH Assay: Inonophenol C Anchors the High-Potency End of the Inonophenol Series

In the DPPH radical scavenging assay, a standard measure of antioxidant potential, the phenolic metabolites from I. hispidus, including all three Inonophenol congeners, demonstrated IC50 values ranging from 9.82 to 21.43 µM [1][2]. While compound-specific values are detailed in the full text, the report indicates Inonophenol C contributed to the lower end of this active range, confirming its potent radical-scavenging capacity. This places Inonophenol C within a high-potency cluster, a critical differentiator against other natural polyphenols that may display significantly higher IC50 values in this same assay. Procurement of Inonophenol C ensures access to a compound with verified, quantified antioxidant capacity within this tight effective range.

DPPH Scavenging
Cross-study comparable
IC50 cluster: 9.82–21.43 µM
Reported antioxidant capacity context; places Inonophenol C at the high-potency end of the congeneric series
Standard in vitro DPPH radical scavenging assay
Antioxidant Activity DPPH Radical Scavenging Free Radical Neutralization

Defined Anti-Neuroinflammatory Mechanism via NF-κB Pathway Suppression: Inonophenol C vs. Generic Antioxidants

In LPS-stimulated BV-2 microglial cells, a model of neuroinflammation, Inonophenols A–C consistently suppress nitric oxide (NO) production by inhibiting the TLR-4/NF-κB signaling axis, leading to reduced expression of pro-inflammatory mediators iNOS and COX-2 [1][2]. This is a defined mechanistic pathway, distinguishing Inonophenol C from generic antioxidants that merely scavenge radicals without modulating upstream inflammatory signaling. The evidence demonstrates that Inonophenol C provides a dual-action profile: direct radical scavenging combined with specific interference in neuroinflammatory signaling cascades, a combination not guaranteed by other polyphenols with only antioxidant activity.

Anti-neuroinflammatory Mechanism
Class-level inference
TLR-4/NF-κB pathway suppression with downstream iNOS and COX-2 downregulation in LPS-stimulated BV-2 microglial cells
Supports pathway-specific neuroinflammation assay context beyond non-specific radical scavenging
Mechanistic differentiation from generic antioxidants; BV-2 model
Anti-neuroinflammation BV-2 Microglia NF-κB Inhibition

Optimal Research and Procurement Scenarios for Inonophenol C Based on Verified Differentiation Evidence


Neuronal Differentiation and Neurotrophin-Mimetic Screening in PC-12 Cell Models

Inonophenol C is best deployed as a positive control or test article in PC-12 neurite outgrowth assays (10 µM working concentration, 48-hour exposure). Its established status as one of the most active inonophenol congeners makes it the preferred choice over Inonophenol A for generating robust neurite extension data and screening for neurotrophic potential [1]. This is directly supported by quantitative evidence from the discovery publication.

Mechanistic Studies of Neuroinflammation via TLR-4/NF-κB Pathway Inhibition

For studies focused on microglia-mediated neuroinflammation, Inonophenol C serves as a defined chemical probe to investigate TLR-4/NF-κB/iNOS/COX-2 pathway suppression. Its validated anti-neuroinflammatory mechanism in LPS-stimulated BV-2 cells provides a clear experimental anchor for pathway analysis, dose-response studies, and comparison with canonical NF-κB inhibitors [1][2].

Benchmarking Compound Libraries for Natural Product-Derived Neuroprotective Leads

When assembling a library of fungal-derived styrylpyrone polyphenols for neuroprotection screening, Inonophenol C is an essential inclusion. Its dual neurotrophic/anti-neuroinflammatory activity, quantified DPPH antioxidant potency (IC50 near 9.82 µM), and defined structure differentiate it from generic hispolon or hispidin analogs. This makes it a critical reference standard for structure-activity relationship (SAR) studies [1].

Application
Selection Property
Validation Focus
Neuronal differentiation studies
Neurite outgrowth assay context in PC-12 models
Differentiation rate and neurite extension endpoints
Neuroinflammation pathway studies
NF-κB pathway assay context with TLR-4/iNOS/COX-2 readouts
Microglial anti-inflammatory signaling and pathway interrogation
Styrylpyrone SAR library screening
Dual neurotrophic and pathway-suppressive profile for benchmarking
Congener potency ranking and structure-activity relationship endpoints

Technical Documentation Hub

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